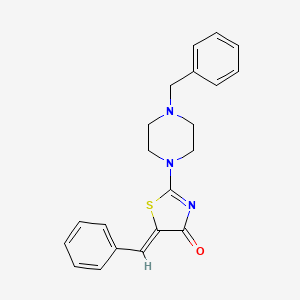![molecular formula C17H16N2O4 B15030465 2-{[(1E)-(3,4-dihydroxyphenyl)methylene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3-dione](/img/structure/B15030465.png)
2-{[(1E)-(3,4-dihydroxyphenyl)methylene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(E)-(3,4-DIHYDROXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-4,7-ETHANOISOINDOLE-1,3(2H)-DIONE is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-(3,4-DIHYDROXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-4,7-ETHANOISOINDOLE-1,3(2H)-DIONE typically involves a multi-step process. One common method starts with the condensation of 3,4-dihydroxybenzaldehyde with an appropriate amine to form the Schiff base. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(E)-(3,4-DIHYDROXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-4,7-ETHANOISOINDOLE-1,3(2H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.
Applications De Recherche Scientifique
2-{[(E)-(3,4-DIHYDROXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-4,7-ETHANOISOINDOLE-1,3(2H)-DIONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-{[(E)-(3,4-DIHYDROXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-4,7-ETHANOISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2(1H)-pyridones: These compounds share a similar heterocyclic structure and have comparable biological activities.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: This compound has similar antioxidant properties and is formed in the Maillard reaction.
Uniqueness
What sets 2-{[(E)-(3,4-DIHYDROXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-4,7-ETHANOISOINDOLE-1,3(2H)-DIONE apart is its unique combination of aromatic and heterocyclic elements, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C17H16N2O4 |
|---|---|
Poids moléculaire |
312.32 g/mol |
Nom IUPAC |
4-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
InChI |
InChI=1S/C17H16N2O4/c20-12-6-1-9(7-13(12)21)8-18-19-16(22)14-10-2-3-11(5-4-10)15(14)17(19)23/h1-3,6-8,10-11,14-15,20-21H,4-5H2/b18-8+ |
Clé InChI |
KSLXZVZLLJCENW-QGMBQPNBSA-N |
SMILES isomérique |
C1CC2C=CC1C3C2C(=O)N(C3=O)/N=C/C4=CC(=C(C=C4)O)O |
SMILES canonique |
C1CC2C=CC1C3C2C(=O)N(C3=O)N=CC4=CC(=C(C=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3E)-N-(9-ethyl-9H-carbazol-3-yl)-3-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15030386.png)

![ethyl 5-[2-(dimethylamino)ethoxy]-2-methyl-1-phenyl-1H-indole-3-carboxylate](/img/structure/B15030402.png)
![3-(4-fluorophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B15030410.png)
![7-(3-ethoxypropyl)-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15030412.png)
![N-[4-(4-tert-butylphenoxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl]acetamide](/img/structure/B15030415.png)
![N-benzyl-3-(3-tert-butyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxybenzenesulfonamide](/img/structure/B15030419.png)
![(5Z)-2-(4-ethoxyphenyl)-5-[3-methoxy-4-(2-methylpropoxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15030421.png)
![(2Z)-2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B15030428.png)
![methyl (2E)-2-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarboxylate](/img/structure/B15030438.png)
![2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B15030445.png)
![methyl (4Z)-1-[4-(ethoxycarbonyl)phenyl]-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15030460.png)
![3-({[(4-Chlorophenyl)acetyl]carbamothioyl}amino)-4-methoxybenzoic acid](/img/structure/B15030473.png)

